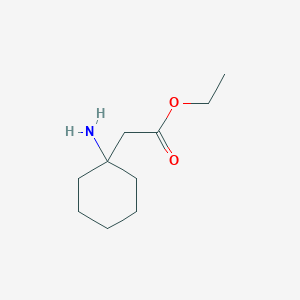

Ethyl (1-aminocyclohexyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (1-aminocyclohexyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-aminocyclohexyl)acetate typically involves the reaction of cyclohexanone with ethyl bromoacetate in the presence of a base, followed by reduction and amination steps. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (1-aminocyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl (1-aminocyclohexyl)acetate serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its unique structural characteristics allow it to interact with biological systems effectively.

Pain Relief and Anti-inflammatory Agents

The compound has been investigated for its potential role as a precursor in the development of analgesics and anti-inflammatory drugs. Its structural similarity to other bioactive molecules suggests that it may modulate pain pathways through receptor interactions, potentially leading to new therapeutic options for pain management.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, which could provide insights into its use as an antidepressant or anxiolytic agent. Preliminary studies suggest that it might interact with various receptors involved in mood regulation, presenting opportunities for mental health therapies.

Cytotoxicity and Cancer Research

Cytotoxicity assessments have shown that this compound selectively targets cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapeutics, making this compound a candidate for further exploration in oncology.

Chemical Synthesis

The synthesis of this compound typically involves the esterification of 1-aminocyclohexylacetic acid with ethanol under controlled conditions. This process allows for the production of derivatives that may exhibit enhanced biological activity.

Synthesis Steps

- Combine 1-aminocyclohexylacetic acid and ethanol.

- Add a catalyst (e.g., hydrochloric acid).

- Maintain controlled temperature and inert atmosphere to prevent oxidation.

- Isolate the product through standard purification techniques.

This compound exhibits various biological activities that make it a candidate for further research:

Analgesic Properties

Studies indicate that the compound may possess analgesic effects, potentially beneficial in pain management therapies by modulating pain pathways through receptor interactions.

Ligand Activity

The presence of an amino group allows this compound to act as a ligand for enzymes and receptors, facilitating the development of new therapeutic agents targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of ethyl (1-aminocyclohexyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- Ethyl (1-cyclohexyl-3-pyrrolidinyl) (diphenyl)acetate

- Ethyl (2-chlorophenyl) (phenoxy)acetate

- Ethyl 1-aminocyclopropanecarboxylate

Comparison: Ethyl (1-aminocyclohexyl)acetate is unique due to its specific structural features, such as the presence of both an amino group and an ester functional group on a cyclohexane ring

Biologische Aktivität

Ethyl (1-aminocyclohexyl)acetate, also known as ethyl 2-(4-aminocyclohexyl)acetate, is a compound of interest in pharmaceutical chemistry due to its potential biological activities, particularly as a dopamine receptor ligand. This article explores its synthesis, biological activity, safety profile, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps starting from 1,4-cyclohexanedione. The process includes:

- Wittig Reaction : This reaction forms the ylide necessary for the subsequent steps.

- Condensation Reaction : This step involves the formation of the ester linkage.

- Catalytic Hydrogenation : This is crucial for reducing intermediates to yield the final product with high purity.

For example, one method reports a yield of 84.1% for ethyl 2-(4-aminocyclohexyl)acetate through hydrogenation of an intermediate compound .

Dopamine Receptor Interaction

This compound acts as a ligand for dopamine receptors, particularly the D2 receptor subtype. The compound's ability to bind and modulate these receptors is significant in the context of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Research indicates that it can exhibit both agonistic and antagonistic properties depending on the receptor subtype it interacts with .

Case Studies and Research Findings

A notable study highlighted the compound's role in modulating dopamine receptor activity:

- Dopamine Receptor Binding : this compound has been shown to effectively bind to D2 receptors, which are implicated in various neurological processes including mood regulation and motor control .

- Antipsychotic Potential : As a precursor to cariprazine, a known antipsychotic medication, this compound's structural properties suggest it may have therapeutic applications in treating schizophrenia and bipolar disorder .

Safety and Toxicity

This compound exhibits certain safety concerns:

- Skin and Eye Irritation : The compound is classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating careful handling in laboratory settings .

- Toxicological Data : Limited data on acute toxicity suggest that while it poses some risks upon exposure, its overall toxicity profile is relatively low compared to other compounds in its class .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

| Compound | Dopamine Receptor Affinity | Therapeutic Use | Safety Profile |

|---|---|---|---|

| This compound | High | Potential antipsychotic | Irritant to skin/eyes |

| Cariprazine | High | Approved for schizophrenia | Moderate irritant |

| Other dopamine antagonists | Variable | Various psychiatric disorders | Varies by compound |

Eigenschaften

IUPAC Name |

ethyl 2-(1-aminocyclohexyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-9(12)8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOAERDQHDFUHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400791 |

Source

|

| Record name | ethyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696645-77-9 |

Source

|

| Record name | ethyl (1-aminocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.